Cas no 883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate)

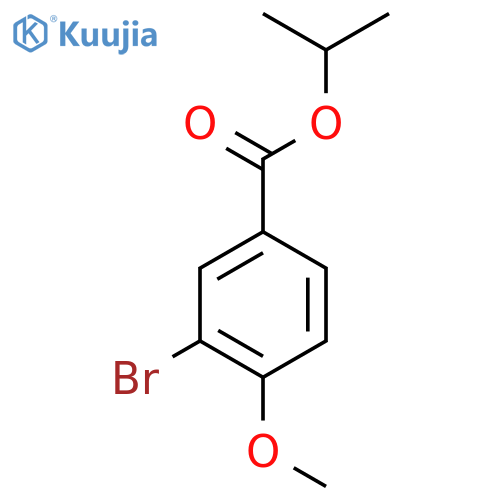

883534-61-0 structure

商品名:Propan-2-yl 3-bromo-4-methoxybenzoate

CAS番号:883534-61-0

MF:C11H13BrO3

メガワット:273.123122930527

CID:5075446

Propan-2-yl 3-bromo-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Isopropyl 3-bromo-4-methoxybenzoate

- Propan-2-yl 3-bromo-4-methoxybenzoate

-

- インチ: 1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3

- InChIKey: JOZWSHZXEBTEHM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C(=O)OC(C)C)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 218

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 35.5

Propan-2-yl 3-bromo-4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB574441-10g |

Isopropyl 3-bromo-4-methoxybenzoate; . |

883534-61-0 | 10g |

€239.80 | 2024-08-02 | ||

| abcr | AB574441-100g |

Isopropyl 3-bromo-4-methoxybenzoate; . |

883534-61-0 | 100g |

€1210.90 | 2024-08-02 | ||

| Aaron | AR021Q7B-5g |

Isopropyl 3-bromo-4-methoxybenzoate |

883534-61-0 | 95% | 5g |

$159.00 | 2025-02-12 | |

| Aaron | AR021Q7B-10g |

Isopropyl 3-bromo-4-methoxybenzoate |

883534-61-0 | 95% | 10g |

$270.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-5g |

Isopropyl 3-bromo-4-methoxybenzoate |

883534-61-0 | 98% | 5g |

¥719.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-10g |

Isopropyl 3-bromo-4-methoxybenzoate |

883534-61-0 | 98% | 10g |

¥1311.00 | 2024-04-27 | |

| abcr | AB574441-5g |

Isopropyl 3-bromo-4-methoxybenzoate; . |

883534-61-0 | 5g |

€162.80 | 2024-08-02 | ||

| abcr | AB574441-25g |

Isopropyl 3-bromo-4-methoxybenzoate; . |

883534-61-0 | 25g |

€419.00 | 2024-08-02 |

Propan-2-yl 3-bromo-4-methoxybenzoate 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 503537-97-1(4-bromooct-1-ene)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 157047-98-8(Benzomalvin C)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883534-61-0)Propan-2-yl 3-bromo-4-methoxybenzoate

清らかである:99%/99%

はかる:25g/100g

価格 ($):248/718